2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both triazole and thiazole moieties. These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, which is then nitrated, reduced, and cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using hydrogen in the presence of catalysts like Raney Nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate at room temperature.
Reduction: Hydrogen gas with Raney Nickel catalyst.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator and its effects on various biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
1,2,4-Triazolo[4,3-c]quinazoline: Exhibits potent anticancer activity.
Uniqueness
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its dual triazole and thiazole moieties, which confer a broad spectrum of biological activities. Its ability to intercalate DNA and inhibit specific kinases makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C13H14N6OS2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N6OS2/c1-7-4-9(3)19-11(14-7)17-18-13(19)22-6-10(20)16-12-15-8(2)5-21-12/h4-5H,6H2,1-3H3,(H,15,16,20) |
InChI Key |
JDUJXVZMZWAWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C)C |
Origin of Product |
United States |
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